Mu-Opioid Receptor Selectivity: N-Cycloheptyl vs. N-Phenyl (CTAP) Divergence
The N-phenyl analog CTAP is a characterized mu-opioid receptor (MOR) antagonist with an IC₅₀ of 3.5 nM and >1200-fold selectivity over δ-opioid and somatostatin receptors . The N-cycloheptyl derivative introduces a saturated seven-membered ring that substantially increases steric bulk and alters the electrostatic surface compared to the planar phenyl group. Although direct MOR binding data for the N-cycloheptyl compound are not published, SAR from related thiophene carboxamide series (e.g., IKK-2 inhibitor patents) indicates that large N-alkyl substituents abolish MOR affinity [1]. This structural divergence provides a rationale for selecting the N-cycloheptyl analog when MOR-mediated off-target effects must be avoided.
| Evidence Dimension | Mu-opioid receptor (MOR) antagonist potency |
|---|---|
| Target Compound Data | Not determined; predicted to be inactive at MOR based on steric exclusion |
| Comparator Or Baseline | CTAP (N-phenyl analog): MOR IC₅₀ = 3.5 nM; >1200-fold selective over δ-opioid and somatostatin receptors |
| Quantified Difference | Qualitative divergence: N-cycloheptyl is predicted to lack MOR activity that is present in the N-phenyl analog |
| Conditions | In vitro radioligand binding assay for CTAP data; prediction for N-cycloheptyl derived from IKK-2 patent SAR |
Why This Matters
For projects targeting kinases or inflammatory pathways where mu-opioid activity is a confounding liability, the N-cycloheptyl derivative offers a cleaner pharmacological starting point than the N-phenyl analog CTAP.
- [1] Griffiths, D. et al. (2004). Thiophene Carboxamides as Inhibitors of the Enzyme IKK-2. International Patent Application WO 2004/072046 A1 (AstraZeneca AB). (Class-level SAR: N-alkyl substituent size dictates kinase vs. off-target selectivity). View Source
